3-[1-({11-Oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}sulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-({11-Oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-6-yl}sulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({11-Oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}sulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the azatricyclo structure, followed by the introduction of the sulfonyl group and the thiazolidine-2,4-dione moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[1-({11-Oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}sulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity or properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield different thiazolidine derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[1-({11-Oxo-1-azatricyclo[631
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry: Its properties might make it useful in the development of new materials, such as polymers or coatings, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-({11-Oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}sulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular experiments.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonyl chloride
- 11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
Uniqueness
What sets 3-[1-({11-Oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}sulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione apart from these similar compounds is its combination of functional groups, which may confer unique reactivity and properties. This uniqueness could make it particularly valuable for specific applications, such as targeted drug development or specialized industrial processes.
Properties
IUPAC Name |
3-[1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c22-15-2-1-11-7-14(8-12-3-6-20(15)17(11)12)28(25,26)19-5-4-13(9-19)21-16(23)10-27-18(21)24/h7-8,13H,1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGHXFCPSMNRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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